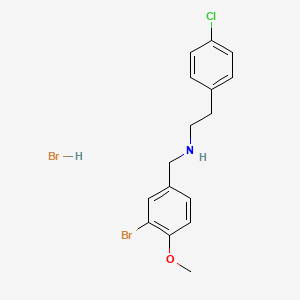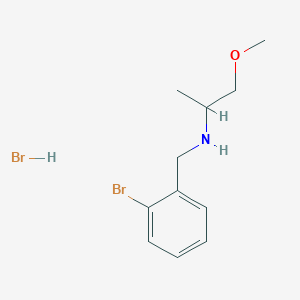![molecular formula C18H24BrNO B6351914 N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide CAS No. 1609403-98-6](/img/structure/B6351914.png)
N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide is a chemical compound with the molecular formula C18H24BrNO and a molecular weight of 350.3 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a cyclohexanamine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide typically involves the reaction of 4-methoxy-1-naphthaldehyde with cyclohexylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A reducing agent such as sodium borohydride is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, dihydro derivatives, and various substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cell signaling pathways.
Comparación Con Compuestos Similares
N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide can be compared with other similar compounds, such as:
N-[(4-methoxyphenyl)methyl]cyclohexanamine hydrobromide: This compound has a similar structure but lacks the naphthalene ring, which may result in different chemical and biological properties.
N-[(4-methoxy-2-naphthyl)methyl]cyclohexanamine hydrobromide: This compound has a methoxy group at a different position on the naphthalene ring, potentially leading to variations in reactivity and activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various research applications.
Propiedades
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.BrH/c1-20-18-12-11-14(16-9-5-6-10-17(16)18)13-19-15-7-3-2-4-8-15;/h5-6,9-12,15,19H,2-4,7-8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMOKXZZTLEWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3CCCCC3.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

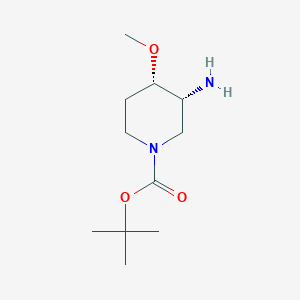
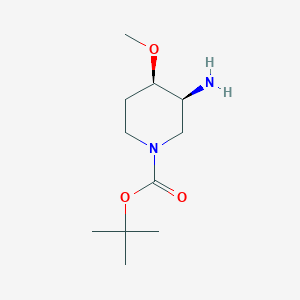
![[(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate](/img/structure/B6351851.png)
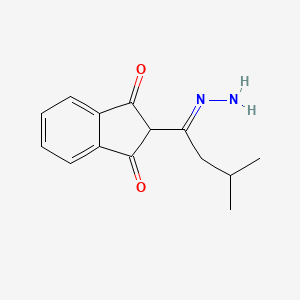

![[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate](/img/structure/B6351867.png)

amine hydrobromide](/img/structure/B6351889.png)

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)
